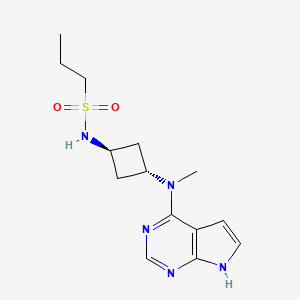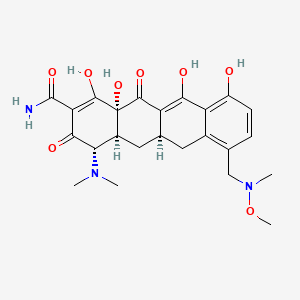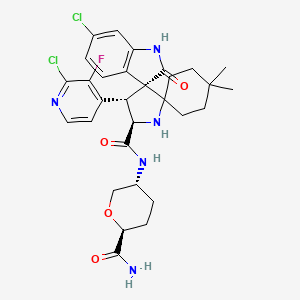![molecular formula C12H13N3O3S B560481 Ethyl 2-(3-benzo[d]thiazol-2-yluréido)acétate CAS No. 940938-64-7](/img/structure/B560481.png)
Ethyl 2-(3-benzo[d]thiazol-2-yluréido)acétate
Vue d'ensemble
Description
Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate is a chemical compound with the molecular formula C12H13N3O3S. It is a colorless to white to yellow liquid or semi-solid or solid .
Synthesis Analysis
The synthesis of Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate can be achieved from the reactions of benzothiazoles with ethyl bromocyanoacetate in the presence of indole or 2-methylindole without using any catalyst in good yield .Molecular Structure Analysis
The molecular structure of Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate is represented by the InChI code:InChI=1S/C12H13N3O3S/c1-2-18-10(16)7-13-11(17)15-12-14-8-5-3-4-6-9(8)19-12/h3-6H,2,7H2,1H3,(H2,13,14,15,17). Physical and Chemical Properties Analysis
Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate is a colorless to white to yellow liquid or semi-solid or solid . Its molecular weight is 279.314.Applications De Recherche Scientifique
Applications antimicrobiennes
Les dérivés thiazoliques, y compris l'Ethyl 2-(3-benzo[d]thiazol-2-yluréido)acétate, ont été trouvés pour posséder des propriétés antimicrobiennes. Ceci inclut l'activité contre diverses bactéries et champignons, ce qui en fait des candidats potentiels pour le développement de nouveaux agents antimicrobiens .
Activité anticancéreuse
Ces composés ont montré un potentiel prometteur dans la recherche anticancéreuse, certains dérivés présentant une cytotoxicité puissante contre les lignées cellulaires cancéreuses humaines. Ceci indique leur utilisation potentielle dans les stratégies de traitement du cancer .
Traitement du diabète
Les dérivés thiazoliques ont été évalués comme inhibiteurs de la protéine tyrosine phosphatase 1B (PTP1B), une cible intéressante pour la découverte de médicaments antidiabétiques en raison de son rôle dans la signalisation de l'insuline et de la leptine. Ceci suggère leur application dans le traitement du diabète de type II .
Méthodes de synthèse
La recherche s'est également concentrée sur les méthodes de synthèse des dérivés thiazoliques, visant à développer des approches simples, nouvelles et efficaces qui pourraient faciliter leur utilisation dans diverses applications scientifiques .
Activités biologiques diverses
Les activités biologiques diverses des dérivés thiazoliques s'étendent aux activités antitumorales et cytotoxiques, certains composés démontrant des effets puissants sur les lignées cellulaires tumorales humaines, y compris le cancer de la prostate .
Propriétés anti-inflammatoires
Des études supplémentaires ont exploré les propriétés anti-inflammatoires des dérivés thiazoliques, qui pourraient conduire à de nouveaux traitements pour les maladies inflammatoires .
Mécanisme D'action
Target of Action
The primary targets of Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate are NF-κB, GSK-3β, and β-catenin proteins in cortical neurons . These proteins play crucial roles in various cellular processes, including inflammation, cell survival, and Wnt signaling pathway .
Mode of Action
Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate interacts with its targets by attenuating the effects of amyloid beta (Aβ) treatment on the levels of NF-κB, β-catenin, and GSK-3β proteins . This interaction leads to a decrease in oxidative stress and an increase in neuronal survival .
Biochemical Pathways
The compound affects the NF-κB, GSK-3β, and β-catenin signaling pathways . These pathways are involved in the regulation of inflammation, cell survival, and Wnt signaling, respectively . The compound’s action on these pathways leads to a decrease in oxidative stress and an increase in neuronal survival .
Pharmacokinetics
The compound has been shown to protect against aβ-induced neuronal cell death and mitochondrial damage , suggesting that it may have good bioavailability and can reach its target sites effectively.
Result of Action
The compound’s action results in the protection against Aβ-induced neuronal cell death and mitochondrial damage . It significantly restores GSH levels and the activities of catalase, superoxide dismutase, and glutathione peroxidase, and also suppresses the production of reactive oxygen species and protein oxidation . These results imply that the compound may play a role in cellular defense mechanisms against Aβ-induced oxidative stress in cultured cortical neurons .
Analyse Biochimique
Biochemical Properties
The biochemical properties of Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate are not fully understood yet. It has been found to exhibit antioxidative effects against amyloid β-induced oxidative cell death via NF-κB, GSK-3β and β-catenin signaling pathways in cultured cortical neurons . This suggests that Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate may interact with these proteins and other biomolecules, potentially influencing their function and the biochemical reactions they are involved in.
Cellular Effects
In cellular contexts, Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate appears to have protective effects against oxidative cell death This suggests that it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The exact molecular mechanism of action of Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate is not yet fully understood. Its antioxidative effects suggest that it may interact with biomolecules such as NF-κB, GSK-3β and β-catenin, potentially inhibiting or activating these enzymes and causing changes in gene expression .
Propriétés
IUPAC Name |
ethyl 2-(1,3-benzothiazol-2-ylcarbamoylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-2-18-10(16)7-13-11(17)15-12-14-8-5-3-4-6-9(8)19-12/h3-6H,2,7H2,1H3,(H2,13,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZNQMUWWCOULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)NC1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Ala2,8,9,11,19,22,24,25,27,28]-VIP](/img/structure/B560399.png)







![3-[[4-(dimethylamino)-1-naphthalenyl]methylidene]-1H-indol-2-one](/img/structure/B560416.png)



![2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid;hydrochloride](/img/structure/B560420.png)

